(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid
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Overview
Description
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and methoxymethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate.
Protodeboronation: Reagents such as hydrochloric acid or sodium hydroxide are used under mild conditions.
Major Products
Scientific Research Applications
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and the nature of the coupling partner.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-Chloro-5-fluoro-4-(methoxymethoxy)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with a methoxymethoxy group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in selective cross-coupling reactions .
Properties
Molecular Formula |
C8H9BClFO4 |
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Molecular Weight |
234.42 g/mol |
IUPAC Name |
[2-chloro-5-fluoro-4-(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H9BClFO4/c1-14-4-15-8-3-6(10)5(9(12)13)2-7(8)11/h2-3,12-13H,4H2,1H3 |
InChI Key |
BHUMBRXMNFZPQE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)OCOC)F)(O)O |
Origin of Product |
United States |
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